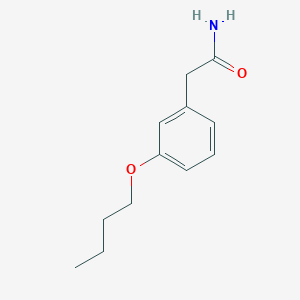![molecular formula C14H12OS B14399431 (6-Methyldibenzo[b,d]thiophen-1-yl)methanol CAS No. 89935-22-8](/img/structure/B14399431.png)
(6-Methyldibenzo[b,d]thiophen-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methyldibenzo[b,d]thiophen-1-yl)methanol is an organic compound that belongs to the class of dibenzothiophenes. This compound is characterized by a methanol group attached to the 1-position of a 6-methyl-substituted dibenzo[b,d]thiophene ring system. Dibenzothiophenes are sulfur-containing heterocyclic compounds that are commonly found in fossil fuels and have significant industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyldibenzo[b,d]thiophen-1-yl)methanol typically involves the following steps:
Formation of the Dibenzothiophene Core: The dibenzothiophene core can be synthesized through a palladium-catalyzed coupling reaction of o-bromoiodobenzene with benzenethiols.
Hydroxymethylation: The final step involves the hydroxymethylation of the dibenzothiophene core to introduce the methanol group at the 1-position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
(6-Methyldibenzo[b,d]thiophen-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the methanol group, forming the parent dibenzothiophene.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the dibenzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Formation of (6-Methyldibenzo[b,d]thiophen-1-yl)aldehyde or (6-Methyldibenzo[b,d]thiophen-1-yl)carboxylic acid.
Reduction: Formation of 6-methyldibenzothiophene.
Substitution: Various substituted dibenzothiophenes depending on the reagents used.
Aplicaciones Científicas De Investigación
(6-Methyldibenzo[b,d]thiophen-1-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (6-Methyldibenzo[b,d]thiophen-1-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve disruption of microbial cell membranes or inhibition of key enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Benzothiophene: A simpler analog without the methanol and methyl groups.
Dibenzothiophene: The parent compound without the methanol and methyl groups.
(6-Methoxy-benzo[b]thiophen-2-yl)-methanol: A similar compound with a methoxy group instead of a methyl group.
Uniqueness
(6-Methyldibenzo[b,d]thiophen-1-yl)methanol is unique due to the presence of both a methanol group and a methyl group on the dibenzothiophene core. This structural modification can influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
89935-22-8 |
|---|---|
Fórmula molecular |
C14H12OS |
Peso molecular |
228.31 g/mol |
Nombre IUPAC |
(6-methyldibenzothiophen-1-yl)methanol |
InChI |
InChI=1S/C14H12OS/c1-9-4-2-6-11-13-10(8-15)5-3-7-12(13)16-14(9)11/h2-7,15H,8H2,1H3 |
Clave InChI |
NZTBNWQLKYQFGL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C3=C(C=CC=C3S2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3R)-2-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B14399352.png)
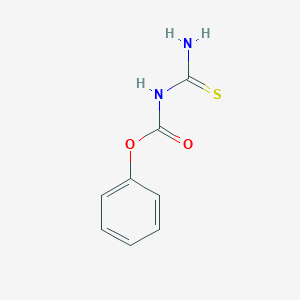
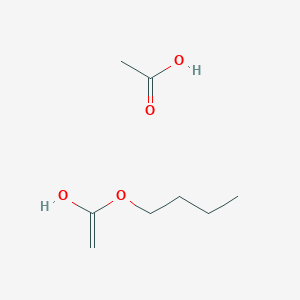
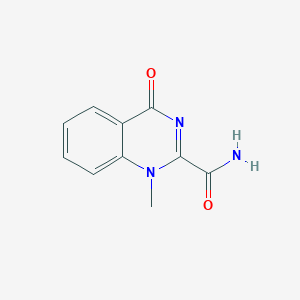
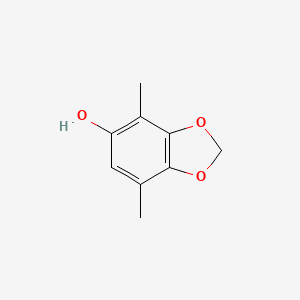


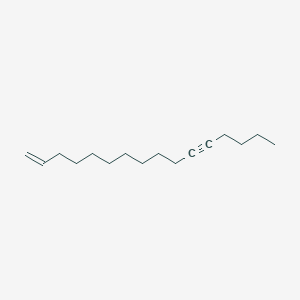
![N-[1-(2-Bromophenyl)ethyl]-2-chloro-N-(2,6-diethylphenyl)acetamide](/img/structure/B14399397.png)
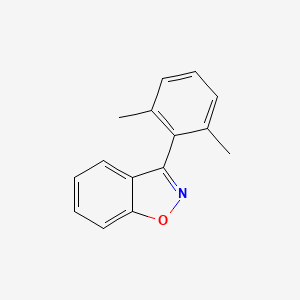
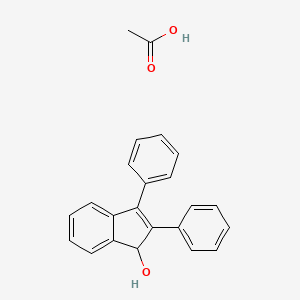
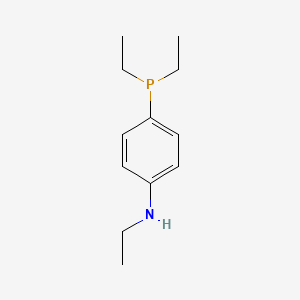
![5,5'-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol)](/img/structure/B14399428.png)
